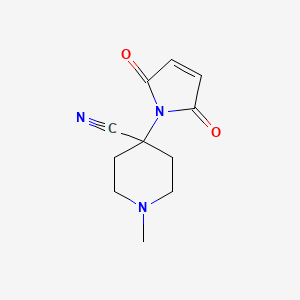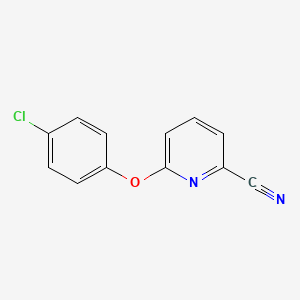
6-(4-Chlorophenoxy)pyridine-2-carbonitrile
Übersicht
Beschreibung
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a chemical compound with the CAS Number 1384428-94-7 . It has a molecular weight of 230.65 . The IUPAC name for this compound is 6-(4-chlorophenoxy)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is 1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
- Structural and Optical Characteristics : Pyridine derivatives like 6-(4-Chlorophenoxy)pyridine-2-carbonitrile have been studied for their structural, optical, and diode characteristics. Their optical functions are evaluated from transmittance and reflectance spectra, revealing indirect optical energy gaps and potential for use in devices like photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Characterization
- Synthesis and Spectroscopic Analysis : Pyridine derivatives, including structures similar to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, have been synthesized and analyzed using X-ray diffraction and spectroscopy. These studies contribute to understanding the molecular structure and potential applications in various fields (Tranfić, Halambek, Cetina, & Jukić, 2011).
Potential Biological Activity
- Antimicrobial and Antioxidant Activities : Novel pyridine derivatives have been prepared and shown to exhibit antimicrobial and antioxidant activity. These findings indicate potential applications in developing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
- Biologically Active Scaffolds : Certain pyridine-carbonitrile compounds, structurally related to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, have been characterized for their potential as biologically active scaffolds, suggesting applications in pharmaceutical research (Sroor, 2019).
Material Science and Engineering
- Crystal Engineering : The synthesis and crystal structure of related pyridine-carbonitrile compounds have been studied, contributing to the field of crystal engineering and materials science (Joy et al., 2018).
Chemical Reactivity and Synthesis
- Chemical Transformations : Studies on the chemical reactivity of pyridine-carbonitrile compounds have led to the discovery of new heterocyclic systems, highlighting their versatility in synthetic chemistry (Ibrahim & El-Gohary, 2016).
Eigenschaften
IUPAC Name |
6-(4-chlorophenoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUDOIBPSZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenoxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



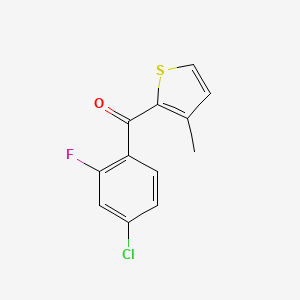
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)
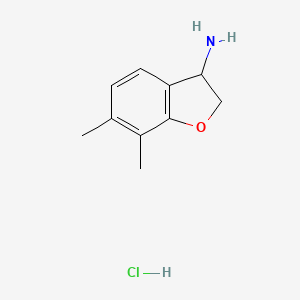
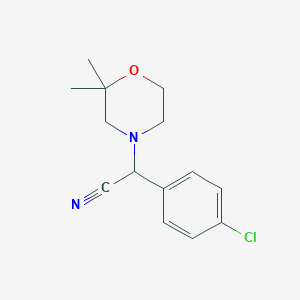
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)
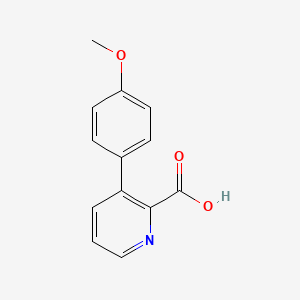
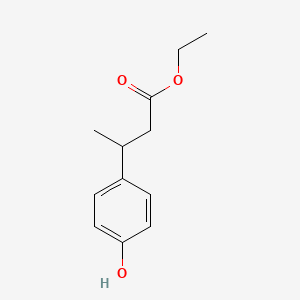
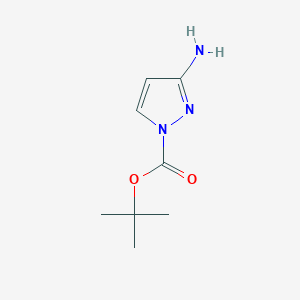
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
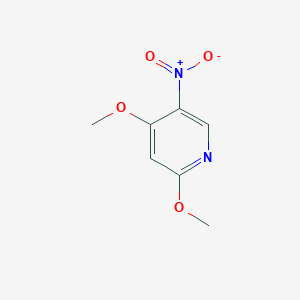
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
